5-(4-(2-(5-Ethylpyridin-2-yl)ethoxy)benzylidene)thiazolidine-2,4-dione
Overview
Description
UCL1684 is a quinolinium ion that results from the joining of two molecules of 4-aminoquinolinium via a 1,3-dimethylbenzene linker at positions 1 and 4, forming a cyclic structure. It is a potent blocker of calcium-activated potassium channels in rats .
Preparation Methods
Synthetic Routes and Reaction Conditions
UCL1684 is synthesized by joining two molecules of 4-aminoquinolinium via a 1,3-dimethylbenzene linker. The reaction conditions typically involve the use of solvents like dimethyl sulfoxide (DMSO) and may require heating and stirring to facilitate the reaction .
Industrial Production Methods
The industrial production of UCL1684 involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
UCL1684 primarily undergoes substitution reactions due to the presence of the quinolinium ion. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogens and nucleophiles. Conditions often involve solvents like DMSO and temperatures ranging from room temperature to elevated temperatures.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reagents like sodium borohydride or lithium aluminum hydride are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted quinolinium derivatives .
Scientific Research Applications
UCL1684 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the behavior of quinolinium ions in various chemical reactions.
Biology: Employed in studies involving calcium-activated potassium channels to understand their role in cellular processes.
Medicine: Investigated for its potential use as an anti-arrhythmia drug due to its ability to block potassium channels.
Industry: Utilized in the development of new materials and compounds with specific properties
Mechanism of Action
UCL1684 exerts its effects by blocking calcium-activated potassium channels. This inhibition affects the polarization-repolarization phase of the action potential, its excitability or refractoriness, or impulse conduction or membrane responsiveness within cardiac fibers .
Comparison with Similar Compounds
Similar Compounds
Apamin: Another blocker of calcium-activated potassium channels but is a peptide.
NS8593: A small molecule inhibitor of calcium-activated potassium channels.
TRAM-34: Blocks intermediate-conductance calcium-activated potassium channels
Uniqueness
UCL1684 is unique due to its non-peptidic nature and high potency as a blocker of calcium-activated potassium channels. It has a specific structure that allows it to effectively inhibit these channels with high selectivity .
Properties
IUPAC Name |
(5E)-5-[[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]methylidene]-1,3-thiazolidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3S/c1-2-13-3-6-15(20-12-13)9-10-24-16-7-4-14(5-8-16)11-17-18(22)21-19(23)25-17/h3-8,11-12H,2,9-10H2,1H3,(H,21,22,23)/b17-11+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNTUJOCADSTMCL-GZTJUZNOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(C=C1)CCOC2=CC=C(C=C2)C=C3C(=O)NC(=O)S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CN=C(C=C1)CCOC2=CC=C(C=C2)/C=C/3\C(=O)NC(=O)S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
144809-28-9 | |
Record name | 2,4-Thiazolidinedione, 5-[[4-[2-(5-ethyl-2-pyridinyl)ethoxy]phenyl]methylene] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.696 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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